molecular formula C17H20N4O6 B2588434 N-benzyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1351612-10-6

N-benzyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No.: B2588434
CAS No.: 1351612-10-6
M. Wt: 376.369
InChI Key: RDVHJZASPNVQNF-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an azetidine ring, and a benzyl group

Mechanism of Action

Target of Action

The primary targets of N-benzyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate Compounds with similar structures have been known to interact with various biological targets .

Biochemical Pathways

The specific biochemical pathways affected by This compound The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement .

Result of Action

The molecular and cellular effects of This compound Compounds with similar structures have been known to exhibit various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate typically involves multiple steps:

    Formation of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized via the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.

    Synthesis of the Azetidine Ring: The azetidine ring is often formed through cyclization reactions involving β-amino alcohols or β-amino acids.

    Benzylation: The benzyl group is introduced via nucleophilic substitution reactions, typically using benzyl halides.

    Acetamide Formation: The acetamide moiety is formed by reacting the intermediate with acetic anhydride or acetyl chloride.

    Oxalate Salt Formation: Finally, the oxalate salt is prepared by reacting the free base with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the azetidine ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position or the acetamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Reduced oxadiazole or azetidine derivatives.

    Substitution: Various substituted benzyl or acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore. The presence of the oxadiazole and azetidine rings suggests possible bioactivity, making it a candidate for drug discovery and development.

Medicine

Medicinally, the compound is studied for its potential therapeutic effects. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, although detailed studies are required to confirm these activities.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-(3-(1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide: Lacks the methyl group on the oxadiazole ring.

    N-benzyl-2-(3-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-1-yl)acetamide: Contains a thiadiazole ring instead of an oxadiazole ring.

    N-benzyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)acetamide: Features a pyrrolidine ring instead of an azetidine ring.

Uniqueness

The uniqueness of N-benzyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of both the oxadiazole and azetidine rings in a single molecule is relatively rare and could lead to unique interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-benzyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2.C2H2O4/c1-11-17-15(21-18-11)13-8-19(9-13)10-14(20)16-7-12-5-3-2-4-6-12;3-1(4)2(5)6/h2-6,13H,7-10H2,1H3,(H,16,20);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVHJZASPNVQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)CC(=O)NCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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